Cas no 2694729-48-9 (3-4-(difluoromethoxy)phenylpyrrolidine hydrochloride)

3-4-(Difluoromethoxy)phenylpyrrolidine hydrochloride is a synthetic organic compound featuring a pyrrolidine core substituted with a difluoromethoxyphenyl group, rendered as a hydrochloride salt for enhanced stability and solubility. This structural configuration imparts potential utility in pharmaceutical and agrochemical research, particularly as an intermediate or bioactive scaffold. The difluoromethoxy moiety contributes to improved metabolic stability and lipophilicity, which may enhance membrane permeability in drug design. The hydrochloride form ensures consistent handling and storage properties. Its well-defined chemical properties make it suitable for applications in medicinal chemistry, including the development of CNS-targeting agents or enzyme modulators. Purity and reproducibility are key advantages for research-scale synthesis.
3-4-(difluoromethoxy)phenylpyrrolidine hydrochloride structure
2694729-48-9 structure
Product Name:3-4-(difluoromethoxy)phenylpyrrolidine hydrochloride
CAS No:2694729-48-9
MF:C11H14ClF2NO
MW:249.684769153595
MDL:MFCD34475161
CID:5458634
PubChem ID:165947608
Update Time:2025-05-22

3-4-(difluoromethoxy)phenylpyrrolidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-28339141
    • 3-[4-(difluoromethoxy)phenyl]pyrrolidine hydrochloride
    • 2694729-48-9
    • Z5184930238
    • Pyrrolidine, 3-[4-(difluoromethoxy)phenyl]-, hydrochloride (1:1)
    • 3-4-(difluoromethoxy)phenylpyrrolidine hydrochloride
    • MDL: MFCD34475161
    • Inchi: 1S/C11H13F2NO.ClH/c12-11(13)15-10-3-1-8(2-4-10)9-5-6-14-7-9;/h1-4,9,11,14H,5-7H2;1H
    • InChI Key: LBJVLEKBXHPHFH-UHFFFAOYSA-N
    • SMILES: N1CCC(C2=CC=C(OC(F)F)C=C2)C1.[H]Cl

Computed Properties

  • Exact Mass: 249.0731981g/mol
  • Monoisotopic Mass: 249.0731981g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų

3-4-(difluoromethoxy)phenylpyrrolidine hydrochloride Pricemore >>

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3-4-(difluoromethoxy)phenylpyrrolidine hydrochloride Related Literature

Additional information on 3-4-(difluoromethoxy)phenylpyrrolidine hydrochloride

3-4-(Difluoromethoxy)Phenylpyrrolidine Hydrochloride: A Comprehensive Overview

The compound with CAS No. 2694729-48-9, known as 3-4-(difluoromethoxy)phenylpyrrolidine hydrochloride, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, which is widely recognized for its role in various bioactive molecules. The presence of the difluoromethoxy group at the 3 and 4 positions of the phenyl ring introduces intriguing electronic and steric effects, making this compound a subject of interest for researchers exploring novel chemical entities.

Recent studies have highlighted the importance of difluoromethoxyphenylpyrrolidine hydrochloride in drug discovery. The fluorine atoms in the difluoromethoxy group contribute to enhanced lipophilicity and metabolic stability, which are critical properties for orally active drugs. Researchers have reported that this compound exhibits promising activity in preclinical models targeting central nervous system disorders, such as anxiety and depression. Its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, has positioned it as a potential candidate for therapeutic intervention.

The synthesis of 3-4-(difluoromethoxy)phenylpyrrolidine hydrochloride involves a multi-step process that typically begins with the preparation of the difluoromethoxybenzene derivative. This is followed by nucleophilic substitution or coupling reactions to introduce the pyrrolidine moiety. The optimization of reaction conditions, such as temperature, solvent, and catalysts, has been a focus of recent investigations to improve yield and purity. Advanced techniques like microwave-assisted synthesis and continuous flow chemistry have been employed to streamline the production process, making it more efficient and scalable.

From a structural perspective, difluoromethoxyphenylpyrrolidine hydrochloride exhibits a high degree of conformational flexibility due to the pyrrolidine ring's ability to adopt various puckered conformations. This flexibility is crucial for its interactions with biological targets, such as GPCRs (G-protein coupled receptors), which are often implicated in neuropsychiatric disorders. Computational studies using molecular docking and dynamics simulations have provided insights into how this compound binds to its target proteins, revealing key residues responsible for ligand recognition and binding affinity.

In terms of pharmacokinetics, 3-4-(difluoromethoxy)phenylpyrrolidine hydrochloride demonstrates favorable absorption profiles in preclinical models. Its lipophilic nature facilitates its passage through biological membranes, while its metabolic stability reduces the likelihood of rapid elimination. These properties are advantageous for developing drugs with sustained efficacy and reduced dosing frequency. However, ongoing research is focused on addressing potential off-target effects and optimizing bioavailability to enhance therapeutic outcomes.

The application of difluoromethoxyphenylpyrrolidine hydrochloride extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes) and flexible electronics. The fluorine atoms in the molecule contribute to enhanced electron transport properties, which are essential for efficient device performance. Collaborative efforts between chemists and engineers are exploring ways to integrate this compound into next-generation electronic materials.

Looking ahead, the development of 3-4-(difluoromethoxy)phenylpyrrolidine hydrochloride holds promise for advancing both therapeutic interventions and materials innovation. Its structural versatility and favorable pharmacokinetic profiles position it as a valuable tool in drug discovery pipelines. Furthermore, its potential applications in organic electronics underscore its broader impact across multiple scientific disciplines.

In conclusion, 3-4-(difluoromethoxy)phenylpyrrolidine hydrochloride (CAS No. 2694729-48-9) represents a compelling example of how modern chemical synthesis can yield compounds with diverse applications. From its role in neuropsychiatric drug development to its potential use in advanced materials, this compound continues to be a focal point for interdisciplinary research efforts.

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